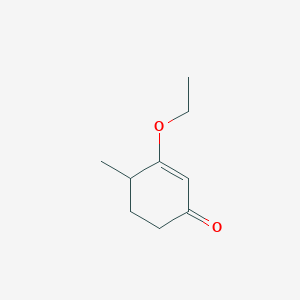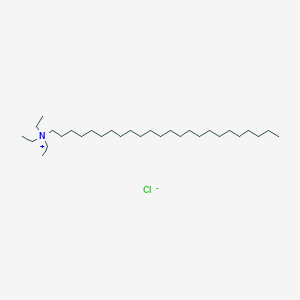
N,N,N-Triethyltetracosan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethyltetracosan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, has a long alkyl chain, which enhances its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyltetracosan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be represented as follows: [ \text{R}_3\text{N} + \text{R’}\text{Cl} \rightarrow \text{R}_3\text{N}+\text{R’}\text{Cl}- ] where (\text{R}) represents the alkyl groups and (\text{R’}) represents the tetracosyl group.
Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where the tertiary amine and alkyl halide are mixed under controlled temperature and pressure conditions. The reaction is typically conducted in an organic solvent, and the product is purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N,N,N-Triethyltetracosan-1-aminium chloride can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium group is generally stable, the long alkyl chain can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can produce the corresponding alcohol.
Oxidation: Oxidation of the alkyl chain can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
Chemistry:
Surfactants: Used as surfactants in various chemical formulations due to its ability to reduce surface tension.
Phase Transfer Catalysts: Facilitates the transfer of reactants between different phases in a reaction.
Biology and Medicine:
Antimicrobial Agents: Exhibits antimicrobial properties and is used in disinfectants and antiseptics.
Drug Delivery: Used in formulations to enhance the delivery of drugs across cell membranes.
Industry:
Textile Industry: Used as a fabric softener and antistatic agent.
Cosmetics: Incorporated in hair conditioners and skin care products for its conditioning properties.
Mécanisme D'action
The primary mechanism of action of N,N,N-Triethyltetracosan-1-aminium chloride is through its surfactant properties. The long alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis in microorganisms. This makes it effective as an antimicrobial agent. In drug delivery, it enhances the permeability of cell membranes, facilitating the transport of therapeutic agents.
Comparaison Avec Des Composés Similaires
- Cetyltrimethylammonium chloride
- Stearyltrimethylammonium chloride
- Benzalkonium chloride
Comparison:
- Cetyltrimethylammonium chloride: Similar surfactant properties but with a shorter alkyl chain, making it less effective in some applications.
- Stearyltrimethylammonium chloride: Has a longer alkyl chain than cetyltrimethylammonium chloride but shorter than N,N,N-Triethyltetracosan-1-aminium chloride, offering intermediate properties.
- Benzalkonium chloride: Contains aromatic groups, providing different antimicrobial properties and applications.
This compound stands out due to its long alkyl chain, which enhances its surfactant and antimicrobial properties, making it highly effective in various applications.
Propriétés
Numéro CAS |
88580-88-5 |
|---|---|
Formule moléculaire |
C30H64ClN |
Poids moléculaire |
474.3 g/mol |
Nom IUPAC |
triethyl(tetracosyl)azanium;chloride |
InChI |
InChI=1S/C30H64N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(6-2,7-3)8-4;/h5-30H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
NSFKDNAYBYOYBY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


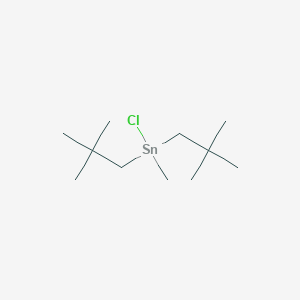
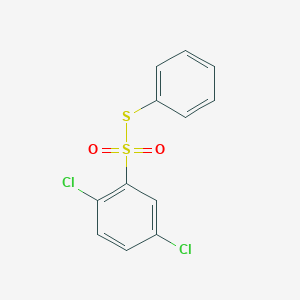
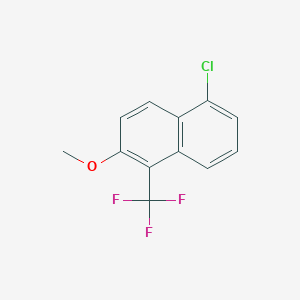
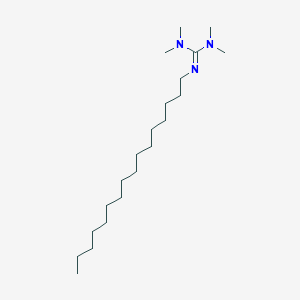
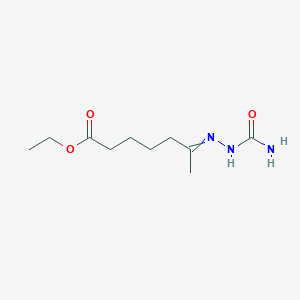
silane](/img/structure/B14378303.png)
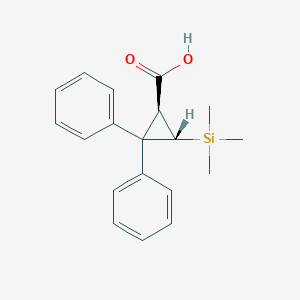
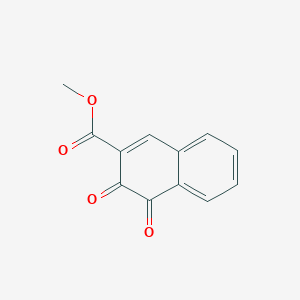
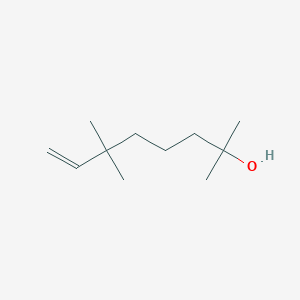
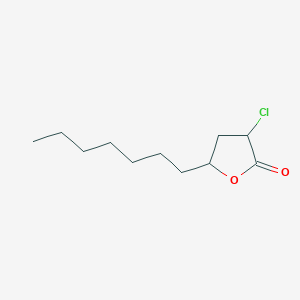
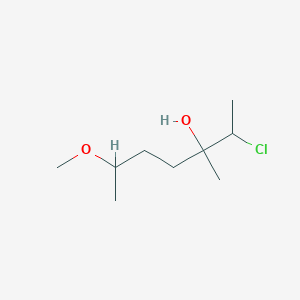

![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
